molecular formula C18H14ClN3OS B11460211 7-(3-chlorophenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(3-chlorophenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11460211
M. Wt: 355.8 g/mol
InChI Key: NGRASRYJUNBQJH-UHFFFAOYSA-N
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Description

7-(3-CHLOROPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional phenyl and chlorophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-(3-CHLOROPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 3-chlorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate can then undergo cyclization with a thioamide to form the thiazolo[4,5-b]pyridine core. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

7-(3-CHLOROPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

7-(3-CHLOROPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 7-(3-CHLOROPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 7-(3-CHLOROPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE include other thiazolo[4,5-b]pyridine derivatives. These compounds share the same core structure but differ in the substituents attached to the rings. For example:

    Thiazolo[4,5-b]pyridine: The parent compound without additional substituents.

    2-Amino-7-(3-chlorophenyl)thiazolo[4,5-b]pyridine: A derivative with an amino group at the 2-position.

    7-(3-Bromophenyl)-2-(phenylamino)thiazolo[4,5-b]pyridine: A derivative with a bromophenyl group instead of a chlorophenyl group.

The uniqueness of 7-(3-CHLOROPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

2-anilino-7-(3-chlorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C18H14ClN3OS/c19-12-6-4-5-11(9-12)14-10-15(23)21-17-16(14)24-18(22-17)20-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,20,22)(H,21,23)

InChI Key

NGRASRYJUNBQJH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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